Cas no 1207046-83-0 (4-({3-(3,4-dimethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}methyl)-2-methyl-1,3-thiazole)

4-({3-(3,4-dimethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}methyl)-2-methyl-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- 4-({3-(3,4-dimethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}methyl)-2-methyl-1,3-thiazole
- 1207046-83-0
- F0676-1090
- 4-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]-2-methyl-1,3-thiazole
- 4-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)-2-methyl-1,3-thiazole
- 4-(((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-methylthiazole
- AKOS024595633
- CCG-305663
-
- Inchi: 1S/C18H17N5O2S2/c1-11-19-13(9-26-11)10-27-17-7-6-16-20-21-18(23(16)22-17)12-4-5-14(24-2)15(8-12)25-3/h4-9H,10H2,1-3H3
- InChI Key: JTWZRBUCMUDUTI-UHFFFAOYSA-N
- SMILES: S(CC1=CSC(C)=N1)C1C=CC2=NN=C(C3C=CC(=C(C=3)OC)OC)N2N=1
Computed Properties
- Exact Mass: 399.08236715g/mol
- Monoisotopic Mass: 399.08236715g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 491
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 128Ų
- XLogP3: 3.1
4-({3-(3,4-dimethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}methyl)-2-methyl-1,3-thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0676-1090-10mg |
4-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)-2-methyl-1,3-thiazole |
1207046-83-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0676-1090-40mg |
4-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)-2-methyl-1,3-thiazole |
1207046-83-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0676-1090-100mg |
4-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)-2-methyl-1,3-thiazole |
1207046-83-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0676-1090-25mg |
4-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)-2-methyl-1,3-thiazole |
1207046-83-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0676-1090-10μmol |
4-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)-2-methyl-1,3-thiazole |
1207046-83-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0676-1090-20μmol |
4-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)-2-methyl-1,3-thiazole |
1207046-83-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0676-1090-2μmol |
4-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)-2-methyl-1,3-thiazole |
1207046-83-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0676-1090-1mg |
4-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)-2-methyl-1,3-thiazole |
1207046-83-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0676-1090-5μmol |
4-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)-2-methyl-1,3-thiazole |
1207046-83-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0676-1090-3mg |
4-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)-2-methyl-1,3-thiazole |
1207046-83-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
4-({3-(3,4-dimethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}methyl)-2-methyl-1,3-thiazole Related Literature
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1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
Additional information on 4-({3-(3,4-dimethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}methyl)-2-methyl-1,3-thiazole
Comprehensive Analysis of 4-({3-(3,4-dimethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}methyl)-2-methyl-1,3-thiazole (CAS No. 1207046-83-0)
The compound 4-({3-(3,4-dimethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}methyl)-2-methyl-1,3-thiazole (CAS No. 1207046-83-0) has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic molecule combines a 1,2,4-triazolo[4,3-b]pyridazine core with a thiazole moiety, linked via a sulfanyl-methyl bridge. Researchers are particularly interested in its structure-activity relationship (SAR), as modifications to the 3,4-dimethoxyphenyl group or the thiazole ring could yield derivatives with enhanced bioactivity.
Recent studies highlight the growing demand for small-molecule inhibitors targeting specific enzymatic pathways, and this compound's triazolo-pyridazine scaffold shows promise in this regard. Its molecular weight and lipophilicity fall within the optimal range for drug-like properties, making it a candidate for further pharmacokinetic optimization. Computational modeling suggests potential interactions with kinase domains, aligning with current trends in precision medicine and targeted therapy development.
The synthesis of CAS 1207046-83-0 involves multi-step organic reactions, including Suzuki-Miyaura coupling and heterocyclic condensation, which are frequently searched topics in organic synthesis forums. Its sulfanyl-methyl linker provides synthetic flexibility, allowing for the introduction of diverse substituents. This adaptability is crucial for high-throughput screening campaigns, a hot topic in drug discovery pipelines.
From a spectroscopic characterization perspective, the compound exhibits distinct NMR peaks for the dimethoxy aromatic protons and thiazole methyl group, which aid in purity verification—a critical concern for researchers querying analytical validation techniques. Its UV-Vis absorption spectrum also indicates potential applications in photoactive materials, an area gaining traction in materials science communities.
In the context of intellectual property, patents referencing 1,2,4-triazolo[4,3-b]pyridazine derivatives have surged, reflecting industrial interest. The 3,4-dimethoxy substitution pattern is particularly noteworthy, as it mirrors pharmacophores found in neurologically active compounds—a trending subject in neuroscience research circles. However, unlike controlled substances, this molecule's current applications remain strictly within non-clinical research domains.
Environmental and green chemistry considerations are increasingly shaping synthetic approaches to such compounds. Researchers exploring catalyst-free cyclization methods or biodegradable solvents for CAS 1207046-83-0 synthesis contribute to sustainable practices—a priority echoed in ACS Green Chemistry initiatives. This aligns with frequent search queries about eco-friendly heterocycle synthesis.
The crystallographic data of this compound reveals interesting molecular packing arrangements, relevant to solid-state chemistry enthusiasts. Its hydrogen-bonding motifs could inform design principles for cocrystal engineering, a technique gaining popularity in pharmaceutical formulation optimization discussions.
As AI-assisted drug design becomes mainstream, molecules like 4-({3-(3,4-dimethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}methyl)-2-methyl-1,3-thiazole serve as valuable case studies for machine learning algorithms predicting ADMET properties. This intersects with frequently searched topics about computational chemistry tools and cheminformatics workflows in modern research.
In conclusion, CAS 1207046-83-0 represents a versatile scaffold bridging multiple disciplines—from medicinal chemistry to materials science. Its structural features address contemporary research needs while offering numerous avenues for molecular diversification, ensuring its continued relevance in scientific literature and grant proposals worldwide.
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